N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a piperazine core substituted with a 4-fluorophenyl group, two furan-2-yl moieties, and an isoxazole-3-carboxamide side chain. The furan and isoxazole groups may influence solubility, metabolic stability, and binding affinity compared to simpler aryl substituents.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4/c25-17-5-7-18(8-6-17)28-9-11-29(12-10-28)20(21-3-1-13-31-21)16-26-24(30)19-15-23(33-27-19)22-4-2-14-32-22/h1-8,13-15,20H,9-12,16H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXFLQKBGKTFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)piperazine.
Coupling with Furan Derivatives: The piperazine intermediate is then coupled with 2-furyl ethyl bromide under basic conditions to form the desired ethyl-furan-piperazine intermediate.
Isoxazole Ring Formation: The final step involves the cyclization of the intermediate with an appropriate isoxazole precursor, such as 3,5-difuryl isoxazole, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced isoxazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized molecules in various chemical reactions.
Biology
Biologically, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and psychiatry.
Industry
Industrially, the compound’s synthesis and derivatives are of interest for the development of new materials and chemical processes, including catalysis and polymer science.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the furan and isoxazole rings contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four analogs from and two from , focusing on structural features, synthesis, and physicochemical properties:
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure that includes:
- Piperazine ring : Known for its role in various pharmacological agents.
- Furan moieties : Associated with diverse biological activities, including anti-cancer and anti-inflammatory effects.
- Isoxazole group : Linked to neuroactive properties.
The molecular formula is with a molecular weight of approximately 426.47 g/mol.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of PARP1 Activity : Research has shown that related compounds can inhibit PARP1, an enzyme involved in DNA repair mechanisms in cancer cells. The inhibition leads to increased apoptosis in breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations (18 μM for related compounds) .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 5a | 18 | PARP1 Inhibition |
| 5e | 18 | Increased CASPASE 3/7 Activity |
Neuropharmacological Effects
The piperazine and furan components suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been noted for their ability to modulate serotonin and dopamine receptors, which could be relevant for treating psychiatric disorders.
The proposed mechanisms through which this compound exerts its effects include:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and activity.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Study on Anticancer Activity
A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 and HeLa cells. The results indicated a dose-dependent increase in apoptosis markers such as p-H2AX and CASPASE 3/7 activity .
Neuropharmacological Assessment
In a neuropharmacological assessment, the compound was evaluated for its effects on serotonin receptor modulation. The results suggested that it could potentially enhance serotonergic signaling, which may be beneficial in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
